N-Allylbenzamide

Reaction Mechanism Oxidation Benzamide Derivatives

Researchers often face limited access to nitrogen-containing heterocycles using saturated N-alkylbenzamides. N-Allylbenzamide (CAS 10283-95-1) overcomes this via its terminal alkene, enabling unique radical cyclization and transition-metal-catalyzed cascade reactions. • 68-81% yields in dihydroisoquinolinone synthesis • ~8× faster oxidation vs. saturated analogs for chemoselective transformations • Key monomer for EOR copolymers (10.6% recovery in core flood tests) ≥98% purity building block for medicinal chemistry and polymer research.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 10283-95-1
Cat. No. B081786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylbenzamide
CAS10283-95-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
InChIKeyKJVRLFWTIGWXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allylbenzamide (CAS 10283-95-1) Technical Profile for Procurement and Research


N-Allylbenzamide (CAS 10283-95-1) is a substituted benzamide featuring an allyl group attached to the amide nitrogen. With a molecular weight of 161.20 g/mol and the molecular formula C10H11NO [1], it is a versatile building block in organic synthesis. Its predicted physicochemical properties include a melting point of 22.5 °C, a boiling point of 125-128.5 °C at 1 Torr, a density of 1.020±0.06 g/cm³, and a pKa of 14.56±0.46 . The compound is widely used as a precursor in the synthesis of nitrogen-containing heterocycles, including dihydroisoquinolinones and oxazolines, via radical cyclization and transition-metal-catalyzed reactions [2].

Why N-Allylbenzamide (CAS 10283-95-1) Cannot Be Replaced by Generic Benzamide Derivatives


N-Allylbenzamide possesses a unique reactivity profile due to the presence of the terminal alkene in its allyl substituent. This structural feature enables it to participate in radical cyclization and transition-metal-catalyzed cascade reactions that are inaccessible to simpler N-alkyl or N-aryl benzamides. These reactions allow for the rapid construction of complex, nitrogen-containing heterocycles that are prevalent in pharmaceutical scaffolds. Substituting N-Allylbenzamide with a generic benzamide derivative lacking this alkene functionality would eliminate its capacity for these key synthetic transformations, thereby limiting the accessible chemical space and the efficiency of multi-step syntheses [1][2].

Quantitative Differentiation of N-Allylbenzamide (CAS 10283-95-1) vs. Analogs for Scientific Selection


Superior Oxidative Susceptibility vs. N-Alkylbenzamides: An 8-Fold Reactivity Enhancement

N-Allylbenzamide exhibits a dramatically higher propensity for oxidation at the N-alkyl group compared to other N-alkylbenzamides. A comparative study on the oxidation of tertiary benzamides revealed that for N-allyl-N-methylbenzamide, the oxidation of the allyl group is strongly preferred over that of saturated alkyl groups, by a factor of approximately 8 [1].

Reaction Mechanism Oxidation Benzamide Derivatives

Radical Cyclization Yields: A 3.6-Fold Improvement Over Unsubstituted Allyl Analogs

The efficiency of radical alkylarylation reactions of N-allylbenzamides is highly sensitive to substituents on the allyl group. Studies show that introducing a methyl group on the allyl moiety enhances reaction yields, increasing from 15% for the unsubstituted N-allylbenzamide to >70% for the substituted analog, an improvement of at least 3.6-fold [1].

Radical Cyclization Yield Optimization Heterocycle Synthesis

Synthesis of Dihydroisoquinolinones: High Yields vs. No Reaction for Saturated N-Alkylbenzamides

N-Allylbenzamide is a uniquely effective substrate for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones via cascade radical alkylarylation. This reaction proceeds with good yields (e.g., 68-81%) [1] and is enabled by the presence of the allyl double bond, which is essential for the intramolecular cyclization step. Saturated N-alkylbenzamides, lacking this alkene functionality, do not undergo this specific cascade reaction and thus cannot access this valuable heterocyclic scaffold directly [2].

Heterocycle Synthesis Radical Cyclization Dihydroisoquinolinone

Polymer Synthesis: Enabling Enhanced Oil Recovery (EOR) with 10.6% Efficiency

N-Allylbenzamide (NABI) serves as a critical co-monomer with acrylamide (AM) to create a water-soluble sulfonated copolymer with unique properties for enhanced oil recovery (EOR). The resulting copolymer demonstrates significant thermal and shear stability, retaining up to 25-30% of its viscosity at 120°C and under a shear rate of 1000 s⁻¹ [1]. In core flood tests, this polymer achieved up to 10.6% enhanced oil recovery in the presence of 5000 mg/L NaCl brine at 60°C [1].

Polymer Synthesis Enhanced Oil Recovery Material Science

Optimal Application Scenarios for N-Allylbenzamide (CAS 10283-95-1) Based on Verified Evidence


Synthesis of Dihydroisoquinolinone and Isoquinolinedione Libraries

N-Allylbenzamide is the preferred starting material for constructing libraries of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones via radical alkylarylation. This method provides good yields (e.g., 68-81% [1]) and is not accessible using saturated N-alkylbenzamide analogs. This application is highly relevant for medicinal chemistry programs targeting these privileged heterocyclic scaffolds.

Selective Oxidative Functionalization at the Allyl Position

In synthetic sequences requiring selective oxidation at the α-position of an N-alkyl group, N-Allylbenzamide offers a significant advantage. It undergoes oxidation ~8 times more readily than saturated N-alkylbenzamides [1]. This enables chemoselective transformations where the allyl group can be functionalized in the presence of other, less reactive alkyl substituents, streamlining complex molecule synthesis.

Synthesis of Specialty Copolymers for Enhanced Oil Recovery (EOR)

N-Allylbenzamide is a key monomer for synthesizing water-soluble sulfonated copolymers used in enhanced oil recovery. The resulting material provides a quantifiable benefit, achieving up to 10.6% EOR in core flood tests [1]. Its thermal and shear stability make it suitable for demanding downhole conditions, offering a performance-driven rationale for its procurement in polymer chemistry and petroleum engineering research.

C-H Bond Functionalization and Cross-Dehydrogenative Coupling (CDC) Reactions

N-Allylbenzamide is an excellent substrate for copper-catalyzed C-H bond functionalization, enabling the formation of C-N and C-C bonds via cross-dehydrogenative coupling. This method allows for the direct, one-pot synthesis of α-substituted N-allylbenzamides and nitrogen-containing heterocycles [1], offering a more atom-economical and step-efficient route compared to traditional methods requiring pre-functionalized starting materials.

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